molecular formula C18H18N2O3S B3019665 2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide CAS No. 2034455-08-6

2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B3019665
CAS No.: 2034455-08-6
M. Wt: 342.41
InChI Key: FBLXYIYSYFOFLS-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that features an indole ring, a sulfinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced by oxidizing a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acetamide Formation: The acetamide moiety can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding thioether derivative.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the sulfinyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-((1H-indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thioether analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1H-indol-3-ylsulfinyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-23-14-9-7-13(8-10-14)20-18(21)12-24(22)17-11-19-16-6-4-3-5-15(16)17/h3-11,19H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLXYIYSYFOFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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